molecular formula C21H27ClN6O2 B2464879 7-butyl-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898437-27-9

7-butyl-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2464879
CAS No.: 898437-27-9
M. Wt: 430.94
InChI Key: UDVVBIAUHQNQOM-UHFFFAOYSA-N
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Description

7-butyl-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylxanthine and 3-chlorobenzyl chloride.

    Alkylation: The first step involves the alkylation of 3-methylxanthine with butyl bromide in the presence of a base like potassium carbonate to introduce the butyl group at the 7-position.

    Piperazine Introduction: The next step is the reaction of the alkylated product with 1-(3-chlorobenzyl)piperazine. This step typically requires a solvent like dimethylformamide (DMF) and a catalyst such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced benzyl derivatives.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Biologically, the compound can be used in studies involving purine metabolism and its effects on cellular processes. It may serve as a tool to investigate the role of purines in biological systems.

Medicine

In medicinal chemistry, 7-butyl-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the production of pharmaceuticals or as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. For instance, it may inhibit enzymes involved in purine metabolism or bind to receptors that regulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

What sets 7-butyl-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the butyl and chlorobenzyl groups, along with the piperazine ring, provides distinct interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

7-butyl-8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-3-4-8-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-11-9-26(10-12-27)14-15-6-5-7-16(22)13-15/h5-7,13H,3-4,8-12,14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVVBIAUHQNQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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